molecular formula C11H13BrFNO B8542147 N-(2-Bromo-6-fluorophenyl)pivalamide

N-(2-Bromo-6-fluorophenyl)pivalamide

Cat. No.: B8542147
M. Wt: 274.13 g/mol
InChI Key: NZUZMNKRGLSDKN-UHFFFAOYSA-N
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Description

Significance of Pivalamide (B147659) Derivatives in Chemical Research

Pivalamide derivatives, characterized by the bulky tert-butyl group attached to the amide carbonyl, play a crucial role in modern organic synthesis. The steric hindrance provided by the pivaloyl group offers unique reactivity and stability to the parent molecule.

One of the most significant applications of the N-pivaloyl group is as a directing group in ortho-lithiation reactions. This process, known as directed ortho metalation (DoM), allows for the selective functionalization of the aromatic ring at the position ortho to the pivalamide group. wikipedia.orgacs.org The nitrogen and oxygen atoms of the amide can chelate to an organolithium reagent, facilitating the deprotonation of the adjacent aromatic C-H bond.

Furthermore, the pivaloyl group can serve as a protecting group for anilines. Aniline itself is highly reactive towards electrophilic aromatic substitution, often leading to multiple substitutions. wikipedia.org The introduction of a pivaloyl group moderates the reactivity of the amino group and directs substitution, which can be later removed under specific conditions. wikipedia.org

The stability and specific reactivity of pivalamide derivatives make them valuable intermediates in the synthesis of complex molecules, including pharmaceuticals and agrochemicals.

Overview of Halogenated Phenyl Systems in Organic Synthesis

Halogenated phenyl systems are fundamental building blocks in organic chemistry, primarily due to their participation in a wide array of cross-coupling reactions . The presence of halogen atoms, such as bromine and fluorine, on an aromatic ring provides reactive handles for the formation of new carbon-carbon and carbon-heteroatom bonds.

Palladium-catalyzed reactions like the Suzuki-Miyaura, Heck, and Sonogashira couplings are routinely employed to functionalize aryl halides. nbinno.com The differential reactivity of various halogens (I > Br > Cl >> F) allows for selective, sequential cross-coupling reactions on polyhalogenated systems.

Beyond cross-coupling, halogenated aromatics are prevalent in:

Pharmaceuticals: The incorporation of halogens can significantly alter the pharmacokinetic and pharmacodynamic properties of a drug molecule. For instance, 2-bromo-6-fluoroaniline, a likely precursor to N-(2-Bromo-6-fluorophenyl)pivalamide, is a key intermediate in the synthesis of the antiviral drug Letermovir.

Agrochemicals: Many pesticides and herbicides contain halogenated phenyl moieties.

Materials Science: Halogenated aromatic compounds are used in the synthesis of polymers, liquid crystals, and other advanced materials.

The specific substitution pattern of halogens on the phenyl ring, as seen in this compound, offers the potential for regioselective functionalization, making such systems highly valuable in synthetic design.

Scope and Research Focus on this compound

The research interest in this compound stems from the combination of the functionalities discussed above. The molecule is a dihalogenated aniline derivative where the amino group is protected and directed by a pivaloyl group.

The primary research focus on this compound and its analogs is likely centered on its utility as a synthetic intermediate. The presence of both a bromine and a fluorine atom on the phenyl ring allows for selective manipulation. The carbon-bromine bond is significantly more reactive in typical palladium-catalyzed cross-coupling reactions than the carbon-fluorine bond. This reactivity difference enables the selective functionalization at the C2 position.

Subsequent transformations could involve:

Further cross-coupling reactions: After the initial reaction at the C-Br bond, the less reactive C-F bond could be activated under more forcing conditions or with specialized catalytic systems.

Directed ortho-lithiation: The pivalamide group could direct metalation to the C6 position, which is already substituted with fluorine, or potentially to the C4 position if the electronic effects of the substituents allow.

Modification of the pivalamide group: Hydrolysis of the amide would reveal the free aniline, which could then undergo a variety of further reactions, such as diazotization or N-alkylation.

The strategic placement of the bromo, fluoro, and pivalamido groups makes this compound a valuable building block for the synthesis of complex, polysubstituted aromatic compounds with potential applications in medicinal chemistry and materials science. While specific, large-scale applications of this exact compound are not widely documented in publicly available literature, its structural motifs are found in various patented chemical entities, such as ureido derivatives. google.com

Compound Data

Below are tables detailing the properties of the core chemical structures discussed in this article.

Table 1: Properties of this compound

Property Value
Molecular Formula C₁₁H₁₃BrFNO
Molecular Weight 274.13 g/mol
IUPAC Name N-(2-bromo-6-fluorophenyl)-2,2-dimethylpropanamide
Canonical SMILES CC(C)(C)C(=O)NC1=C(C=CC=C1F)Br

| CAS Number | Not available |

Table 2: Properties of 2-Bromo-6-fluoroaniline

Property Value
Molecular Formula C₆H₅BrFN
Molecular Weight 190.01 g/mol
IUPAC Name 2-bromo-6-fluoroaniline
Canonical SMILES C1=CC(=C(C(=C1)F)N)Br

| CAS Number | 65896-11-9 |

Table 3: Mentioned Compounds

Compound Name Molecular Formula
This compound C₁₁H₁₃BrFNO
2-Bromo-6-fluoroaniline C₆H₅BrFN
Letermovir C₂₉H₂₈F₄N₄O₄

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H13BrFNO

Molecular Weight

274.13 g/mol

IUPAC Name

N-(2-bromo-6-fluorophenyl)-2,2-dimethylpropanamide

InChI

InChI=1S/C11H13BrFNO/c1-11(2,3)10(15)14-9-7(12)5-4-6-8(9)13/h4-6H,1-3H3,(H,14,15)

InChI Key

NZUZMNKRGLSDKN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)NC1=C(C=CC=C1Br)F

Origin of Product

United States

Synthetic Methodologies for N 2 Bromo 6 Fluorophenyl Pivalamide and Its Precursors

Direct Acylation Routes

The most straightforward method for synthesizing N-(2-Bromo-6-fluorophenyl)pivalamide is through the direct acylation of its aniline precursor. This approach involves forming the amide bond in a single, reliable step.

Reaction of 2-Bromo-6-fluoroaniline with Pivaloyl Chloride

The primary direct route involves the reaction between 2-bromo-6-fluoroaniline and pivaloyl chloride. guidechem.comchemicalbook.com In this nucleophilic acyl substitution reaction, the amino group (-NH2) of 2-bromo-6-fluoroaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of pivaloyl chloride. The subsequent loss of a chloride ion and a proton results in the formation of the stable amide product, this compound. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

The precursor, 2-bromo-6-fluoroaniline, is a halogenated aromatic compound that serves as a crucial building block in the synthesis of various biologically active molecules. guidechem.com It can be synthesized from o-fluoroaniline through a multi-step process involving amino group protection, sulfonylation, bromination, and deprotection. google.com

Optimization of Reaction Conditions and Yield

Optimizing the reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are typically adjusted include the choice of solvent, base, reaction temperature, and reaction time. Dichloromethane or tetrahydrofuran are commonly used as solvents. The selection of a base is critical for scavenging the HCl produced during the reaction; non-nucleophilic bases such as triethylamine or pyridine are often employed to prevent competition with the aniline nucleophile. The reaction is often initiated at a low temperature (e.g., 0 °C) to control the initial exothermic reaction, followed by a period of stirring at room temperature to ensure completion.

Table 1: Optimization of Reaction Conditions for Direct Acylation

tuneParameterscienceConditioncommentRationale
SolventAprotic solvents (e.g., Dichloromethane, THF, Dry Acetone)Prevents side reactions with the acyl chloride and effectively dissolves reactants.
BaseTertiary amines (e.g., Triethylamine, Pyridine)Neutralizes HCl byproduct without competing in the nucleophilic attack.
TemperatureInitial cooling (0 °C) followed by room temperatureControls the initial exothermic reaction rate and allows the reaction to proceed to completion.
StoichiometrySlight excess of pivaloyl chlorideEnsures complete consumption of the more valuable aniline precursor.

Indirect Synthetic Pathways

Functional Group Interconversions on Related Pivalamides

Functional group interconversion (FGI) is a fundamental strategy in organic synthesis that involves converting one functional group into another. solubilityofthings.comimperial.ac.uk In the context of synthesizing this compound, a plausible indirect route could begin with a related pivalamide (B147659), such as N-(6-fluorophenyl)pivalamide. This precursor could then undergo a regioselective bromination reaction.

Through electrophilic aromatic substitution, a bromine atom can be introduced onto the aromatic ring. The pivalamide group is an ortho-, para-directing group; however, the position para to the amide is blocked by the fluorine atom, and the steric bulk of the pivaloyl group can favor substitution at the less hindered ortho position. Reagents like N-Bromosuccinimide (NBS) in the presence of an acid catalyst could be employed for this transformation.

Strategies for Ortho-Functionalization of Anilides

Modern synthetic chemistry has developed powerful methods for the direct functionalization of C-H bonds, which can be applied to the synthesis of this compound. The amide group in anilides is known to be an effective directing group for transition metal-catalyzed C-H activation at the ortho position. organic-chemistry.org

Palladium-catalyzed reactions, in particular, have been extensively used for the ortho-arylation and ortho-halogenation of anilides. nih.govmit.edu In a potential indirect synthesis, N-(6-fluorophenyl)pivalamide could serve as the substrate. In the presence of a palladium catalyst, such as Pd(OAc)₂, and a suitable bromine source, a C-H bond at the ortho position (adjacent to the amide) can be selectively converted into a C-Br bond. nih.gov The reaction proceeds via a chelate-assisted mechanism where the amide oxygen coordinates to the palladium center, bringing the catalyst into close proximity to the ortho C-H bond and facilitating its activation. This method offers high regioselectivity and avoids the need for pre-functionalized substrates. acs.orguva.es

Green Chemistry Considerations in Synthesis

Applying the principles of green chemistry to the synthesis of this compound aims to reduce the environmental impact of the chemical process. One key aspect is the use of catalytic reactions, such as the palladium-catalyzed ortho-functionalization route. nih.govmit.edu Catalytic processes are inherently more atom-economical as they reduce the need for stoichiometric reagents that would otherwise end up as waste.

Another green consideration is the choice of solvent. Traditional syntheses often use halogenated solvents like dichloromethane. Green chemistry encourages the use of more environmentally benign solvents. Furthermore, exploring alternative energy sources to drive the reaction can also be a green approach. For instance, the use of ultrasonic irradiation has been shown to accelerate reactions, leading to shorter reaction times, higher yields, and simpler work-up procedures in the synthesis of related compounds. nih.gov The development of one-pot syntheses, where multiple reaction steps are carried out in the same reaction vessel, can also contribute to a greener process by minimizing solvent use and purification steps.

Chemical Reactivity and Mechanistic Investigations of N 2 Bromo 6 Fluorophenyl Pivalamide

Electrophilic Aromatic Substitution Reactions

The benzene (B151609) ring of N-(2-Bromo-6-fluorophenyl)pivalamide is substituted with three groups that influence the regioselectivity of electrophilic aromatic substitution (EAS). The pivalamido group (-NHCOt-Bu) is an activating ortho, para-director due to the lone pair of electrons on the nitrogen atom that can be delocalized into the aromatic ring. Conversely, the bromine and fluorine atoms are deactivating ortho, para-directors. Their deactivating nature stems from their strong inductive electron withdrawal, which outweighs their resonance electron donation.

In this compound, the positions ortho and para to the activating pivalamido group are already occupied by the bromo and fluoro substituents. This substitution pattern significantly deactivates the ring towards further electrophilic attack. The combined electron-withdrawing effects of the halogens, coupled with the steric hindrance imposed by the bulky pivaloyl group and the ortho-bromo substituent, generally render the remaining C-H bonds unreactive towards common electrophilic substitution reactions under standard conditions.

Nucleophilic Substitution Reactions

The presence of two halogen atoms on the aromatic ring of this compound opens the possibility of nucleophilic aromatic substitution (SNAr) reactions. In such reactions, a nucleophile attacks the electron-deficient aromatic ring, leading to the displacement of a leaving group, in this case, either the bromide or fluoride (B91410) ion.

A key factor governing the rate of SNAr reactions is the ability of the substituents to stabilize the intermediate Meisenheimer complex. Fluorine, being the most electronegative element, exerts a powerful electron-withdrawing inductive effect (-I effect). stackexchange.com This effect strongly stabilizes the negative charge in the Meisenheimer complex, thereby lowering the activation energy of the rate-determining addition step. stackexchange.com Consequently, in many activated aryl halides, fluorine is a better leaving group than bromine, which is counterintuitive to the trend observed in SN2 reactions where bromide is typically a superior leaving group. stackexchange.com

For this compound, it is therefore anticipated that nucleophilic attack would preferentially occur at the carbon bearing the fluorine atom, leading to the displacement of fluoride. The reaction would be further facilitated by the presence of the ortho-bromo and the para-pivalamido groups which can also contribute to the stabilization of the anionic intermediate.

Oxidation and Reduction Transformations

The chemical stability of the pivalamide (B147659) functional group makes it generally resistant to mild oxidizing and reducing agents. The tertiary butyl group and the resonance-stabilized amide bond contribute to this robustness.

Oxidation: The aromatic ring and the pivalamide group are typically stable towards common oxidizing agents. Under harsh oxidative conditions, degradation of the molecule is more likely than a selective transformation.

Reduction: The amide functionality of the pivalamide group can be reduced to an amine under forcing conditions using powerful reducing agents such as lithium aluminum hydride (LiAlH₄). harvard.edu This transformation would yield N-(2-bromo-6-fluorophenyl)-2,2-dimethylpropan-1-amine. However, the chemoselectivity of this reduction in the presence of carbon-halogen bonds needs to be considered, as aryl halides can also undergo reduction with LiAlH₄, although typically at higher temperatures. It is plausible that the amide reduction can be achieved selectively under carefully controlled conditions. Milder reducing agents like sodium borohydride (B1222165) are generally not capable of reducing amides. acs.org

Directed C-H Functionalization Strategies

The pivalamide group can act as a directing group in C-H functionalization reactions, facilitating the introduction of new functional groups at the ortho position. This strategy offers a powerful tool for the regioselective synthesis of complex molecules.

Transition Metal-Catalyzed Ortho-Hydroxylation Processes

The proposed mechanism involves the coordination of the palladium(II) catalyst to the amide oxygen, followed by a C-H activation step to form a six-membered palladacycle intermediate. This intermediate can then react with an oxygen source, such as Oxone, to introduce a hydroxyl group at the ortho-position. The reaction may proceed through a radical-based mechanism. This directed functionalization would lead to the formation of N-(2-bromo-3-hydroxy-6-fluorophenyl)pivalamide.

Regioselective Halogenation Reactions

While the aromatic ring of this compound is already di-halogenated, the pivalamide directing group could, in principle, facilitate further halogenation at the remaining C-H positions. However, as discussed in the electrophilic aromatic substitution section, the deactivating effect of the existing halogens and steric hindrance are likely to impede such reactions under typical electrophilic halogenation conditions.

Alternative strategies, such as directed C-H activation followed by halogenation, could potentially achieve regioselective introduction of another halogen atom. For instance, a palladium-catalyzed C-H activation could be followed by reaction with a halogen source like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Radical Pathways and Their Mechanisms

The carbon-bromine bond in this compound can be susceptible to homolytic cleavage under radical conditions, initiated by radical initiators like azobisisobutyronitrile (AIBN) or by photolysis. The resulting aryl radical could then participate in various radical reactions.

One plausible radical pathway involves the reaction of this compound with radical species. For instance, in a process analogous to the free-radical driven mono-bromination observed in other pivalamide-containing compounds, the generation of a bromine radical could potentially lead to further substitution on the aromatic ring, although the deactivating nature of the ring would make this challenging. nih.gov

Hydrolysis Studies and Amide Stability

The amide bond is generally characterized by its significant stability, a feature attributed to the resonance delocalization of the nitrogen lone pair into the carbonyl group. This resonance imparts a partial double bond character to the C-N bond, increasing the energy barrier for rotation and cleavage. Consequently, the hydrolysis of amides is typically a slow process that necessitates harsh reaction conditions, such as the presence of strong acids or bases and elevated temperatures.

The stability of the amide bond in this compound is expected to be exceptionally high due to a combination of steric and electronic factors inherent in its molecular structure. The presence of a bulky tertiary-butyl group (pivaloyl) attached to the carbonyl carbon, in conjunction with two ortho substituents (bromo and fluoro) on the phenyl ring, creates significant steric hindrance around the amide linkage. This steric congestion impedes the approach of nucleophiles, such as water or hydroxide (B78521) ions, to the electrophilic carbonyl carbon, which is a prerequisite for hydrolysis to occur.

Under both acidic and basic conditions, the hydrolysis of amides proceeds through a nucleophilic acyl substitution mechanism. In an acidic medium, the carbonyl oxygen is protonated, enhancing the electrophilicity of the carbonyl carbon and making it more susceptible to attack by a weak nucleophile like water. In a basic medium, a strong nucleophile, the hydroxide ion, directly attacks the carbonyl carbon. In both cases, a tetrahedral intermediate is formed, which then collapses to yield the carboxylic acid and the amine.

For this compound, the steric bulk of the pivaloyl group and the ortho-substituents on the aromatic ring are anticipated to dramatically slow down the rates of both acid- and base-catalyzed hydrolysis. The large steric demand of these groups effectively shields the carbonyl carbon from nucleophilic attack, thereby increasing the activation energy for the formation of the tetrahedral intermediate.

The electronic effects of the bromo and fluoro substituents at the ortho positions also play a role in the stability of the amide bond. Both are electron-withdrawing groups, which would typically increase the electrophilicity of the carbonyl carbon, potentially making it more susceptible to nucleophilic attack. However, in this case, the steric effects are expected to be the dominant factor, overwhelmingly disfavoring the hydrolysis reaction.

The exceptional stability of the amide bond in this compound makes it a robust functional group, capable of withstanding a variety of chemical conditions without undergoing cleavage. This inherent stability is a key characteristic that influences its chemical reactivity and potential applications.

Advanced Spectroscopic and Analytical Characterization of N 2 Bromo 6 Fluorophenyl Pivalamide

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone in the structural determination of organic molecules, offering precise insights into the chemical environment of individual atoms. For N-(2-Bromo-6-fluorophenyl)pivalamide, a combination of ¹H, ¹³C, and ¹⁹F NMR, supplemented by two-dimensional techniques, provides an unambiguous assignment of its structure.

The ¹H NMR spectrum of this compound, typically recorded in deuterated chloroform (CDCl₃) at 400 MHz, reveals distinct signals corresponding to the aromatic and aliphatic protons. The spectrum is characterized by a singlet for the tert-butyl protons and a complex multiplet for the aromatic protons.

The nine protons of the pivalamide's tert-butyl group appear as a sharp singlet at approximately 1.35 ppm. This signal's integration value of 9H confirms the presence of this bulky alkyl group. The aromatic region of the spectrum displays signals for the three protons on the phenyl ring. A triplet of doublets, integrating to one proton, is observed around 7.46 ppm and is assigned to the proton at the C4 position (H-4). This multiplicity arises from coupling to the adjacent H-3 and H-5 protons. The proton at the C3 position (H-3) appears as a triplet of doublets around 7.19 ppm, while the proton at the C5 position (H-5) is observed as a triplet at approximately 7.04 ppm. The broad singlet observed around 7.34 ppm is attributed to the amide proton (NH).

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppm Multiplicity Coupling Constant (J) Hz Assignment
7.46 td 8.2, 5.9 Ar-H
7.34 br s NH
7.19 td 8.2, 1.4 Ar-H
7.04 t 8.7 Ar-H
1.35 s C(CH₃)₃

The ¹³C NMR spectrum, recorded at 101 MHz in CDCl₃, provides a detailed carbon framework of the molecule. The spectrum shows signals for all eleven unique carbon atoms in this compound.

The carbonyl carbon of the pivalamide (B147659) group is observed as a singlet at approximately 176.4 ppm. The quaternary carbon of the tert-butyl group appears at around 40.2 ppm, while the methyl carbons of this group resonate at 27.6 ppm. The aromatic region displays several signals, with their assignments aided by the fluorine coupling. The carbon atom bonded to the fluorine (C-6) shows a doublet with a large coupling constant at approximately 158.4 ppm (d, ¹JCF = 250.3 Hz). The carbon attached to the bromine (C-2) appears as a doublet at around 116.7 ppm (d, ³JCF = 13.0 Hz). The other aromatic carbons are observed at 130.6 ppm (d, ³JCF = 9.8 Hz), 127.8 ppm (d, ⁴JCF = 2.9 Hz), 126.9 ppm (d, ²JCF = 16.0 Hz), and 125.1 ppm (s).

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppm Multiplicity Coupling Constant (J) Hz Assignment
176.4 s C=O
158.4 d 250.3 Ar-C
130.6 d 9.8 Ar-CH
127.8 d 2.9 Ar-CH
126.9 d 16.0 Ar-C
125.1 s Ar-CH
116.7 d 13.0 Ar-C
40.2 s C(CH₃)₃
27.6 s C(CH₃)₃

The ¹⁹F NMR spectrum, recorded at 376 MHz in CDCl₃, is a simple yet informative spectrum for this molecule, showing a single resonance. This signal appears as a multiplet at approximately -115.6 ppm, confirming the presence of a single fluorine atom on the aromatic ring. The multiplicity of this signal is a result of couplings to the nearby aromatic protons.

While specific 2D NMR data is not detailed in the available literature, techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) would be instrumental in confirming the assignments made from the 1D spectra. A COSY spectrum would show correlations between the coupled aromatic protons, confirming their relative positions. An HSQC spectrum would link the proton signals to their directly attached carbon atoms. An HMBC spectrum would reveal longer-range correlations (2-3 bonds), for instance, between the amide proton and the carbonyl carbon, and between the tert-butyl protons and the quaternary and carbonyl carbons, thus solidifying the entire molecular connectivity.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry provides a highly accurate mass measurement, which allows for the determination of the elemental formula of a molecule. For this compound, HRMS analysis using Electrospray Ionization (ESI) would typically show the protonated molecule [M+H]⁺. The calculated exact mass for C₁₁H₁₄BrFNO⁺ is 274.0297. The experimentally observed mass would be expected to be very close to this value, confirming the elemental composition of the compound. The isotopic pattern observed in the mass spectrum, due to the presence of the bromine atom (isotopes ⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), would further corroborate the presence of bromine in the molecule.

Table 3: HRMS Data for this compound

Ion Calculated m/z
[M+H]⁺ 274.0297

Fragmentation Patterns and Structural Elucidaion

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and structural features of a compound by analyzing its fragmentation pattern upon ionization. The electron ionization (EI) mass spectrum of this compound is anticipated to exhibit a distinct molecular ion peak cluster, characteristic of a bromine-containing compound, with isotopic peaks for Br and Br in an approximate 1:1 ratio.

The fragmentation of the molecular ion is expected to proceed through several key pathways, primarily involving the cleavage of the amide bond and the loss of the bulky pivaloyl group. The most prominent fragmentation pathways would likely include:

Alpha-Cleavage: The cleavage of the bond between the carbonyl carbon and the tertiary carbon of the pivaloyl group is a highly probable fragmentation pathway. This would result in the formation of a stable tert-butyl cation ([C(CH)]) with a characteristic m/z of 57. This fragment is often observed as the base peak in the mass spectra of pivalamides due to its high stability. The other resulting fragment would be the [M - 57] ion, corresponding to the 2-bromo-6-fluorophenyl isocyanate radical cation.

Amide Bond Cleavage: Direct cleavage of the C-N amide bond can also occur. This would lead to the formation of the pivaloyl cation ([CH)CCO]) with an m/z of 85, and the 2-bromo-6-fluoroaniline radical cation with an m/z corresponding to [M - 85].

McLafferty Rearrangement: While less common for pivalamides due to the absence of a gamma-hydrogen on a linear alkyl chain, intramolecular hydrogen rearrangement followed by fragmentation could potentially occur, though it is not expected to be a major pathway for this specific molecule.

Loss of Bromine: Fragmentation involving the loss of the bromine atom from the aromatic ring can also be expected, leading to a fragment ion at [M - 79/81].

Table 1: Predicted Key Fragmentation Ions for this compound

m/z (mass-to-charge ratio)Proposed Fragment IonStructural Formula
275/277Molecular Ion[CHBrFNO]
218/220[M - C(CH)][CHBrFNO]
190/192[M - CO-C(CH)][CHBrFN]
85[C(O)C(CH)]Pivaloyl cation
57[C(CH)]tert-Butyl cation

Note: The table presents predicted values based on the general fragmentation patterns of similar compounds. Actual experimental data may vary.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is an indispensable tool for the identification of functional groups within a molecule. The IR spectrum of this compound would display a series of characteristic absorption bands corresponding to the vibrational modes of its constituent bonds.

Key expected vibrational frequencies include:

N-H Stretch: A sharp absorption band is expected in the region of 3300-3500 cm, corresponding to the stretching vibration of the N-H bond of the secondary amide. The position of this band can be influenced by hydrogen bonding.

C=O Stretch (Amide I band): A strong, prominent absorption band is anticipated between 1630 and 1680 cm. This band is characteristic of the carbonyl group stretching vibration in a secondary amide. Its exact position can provide insights into the electronic environment and potential for resonance.

N-H Bend (Amide II band): Another characteristic amide band, resulting from the in-plane bending of the N-H bond coupled with C-N stretching, is expected to appear in the range of 1510-1570 cm.

C-N Stretch: The stretching vibration of the C-N bond of the amide is typically observed in the region of 1200-1350 cm.

Aromatic C-H Stretch: Absorption bands for the aromatic C-H stretching vibrations are expected just above 3000 cm.

Aromatic C=C Stretch: A series of medium to weak absorption bands in the 1450-1600 cm region would be indicative of the carbon-carbon double bond stretching vibrations within the benzene (B151609) ring.

C-F Stretch: A strong absorption band in the region of 1000-1400 cm would be characteristic of the C-F stretching vibration.

C-Br Stretch: The C-Br stretching vibration is expected to produce a band in the lower frequency region of the spectrum, typically between 500 and 600 cm.

C-H Bends (Pivaloyl group): The presence of the tert-butyl group would be confirmed by characteristic C-H bending vibrations, including a strong doublet around 1365-1395 cm.

The collective analysis of these absorption bands provides a detailed fingerprint of the functional groups present in this compound, thereby corroborating its proposed structure.

Table 2: Predicted Characteristic Infrared Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibrational ModeFunctional Group
3300-3500N-H StretchSecondary Amide
> 3000C-H StretchAromatic
2850-2960C-H StretchAliphatic (Pivaloyl)
1630-1680C=O Stretch (Amide I)Secondary Amide
1510-1570N-H Bend (Amide II)Secondary Amide
1450-1600C=C StretchAromatic Ring
1365-1395C-H Bendtert-Butyl
1000-1400C-F StretchAryl Fluoride (B91410)
500-600C-Br StretchAryl Bromide

Note: The table presents predicted wavenumber ranges based on typical values for the respective functional groups. Actual experimental data may show slight variations.

Other Advanced Spectroscopic Methods for Structural Elucidation

Beyond mass spectrometry and infrared spectroscopy, a suite of other advanced spectroscopic techniques is crucial for the complete and unambiguous structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR Spectroscopy: The proton NMR spectrum would provide detailed information about the chemical environment of all hydrogen atoms in the molecule. The aromatic region would likely show a complex multiplet pattern due to the coupling between the aromatic protons and the fluorine atom. The N-H proton would appear as a broad singlet, and its chemical shift would be dependent on the solvent and concentration. The nine protons of the pivaloyl group would give rise to a sharp singlet at a characteristic upfield chemical shift, confirming the presence of the magnetically equivalent methyl groups of the tert-butyl moiety.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would reveal the number of unique carbon environments in the molecule. The carbonyl carbon of the amide would appear as a distinct signal in the downfield region (typically 170-180 ppm). The aromatic carbons would show signals in the range of 110-160 ppm, with their chemical shifts influenced by the bromine and fluorine substituents. The quaternary carbon and the methyl carbons of the pivaloyl group would have characteristic chemical shifts in the aliphatic region.

¹⁹F NMR Spectroscopy: Fluorine-19 NMR spectroscopy would provide a single signal for the fluorine atom on the aromatic ring, and its chemical shift would be highly sensitive to its electronic environment.

X-ray Crystallography:

For a crystalline sample of this compound, single-crystal X-ray diffraction would provide the most definitive structural information. This technique can determine the precise three-dimensional arrangement of atoms in the crystal lattice, including bond lengths, bond angles, and torsional angles. It would also reveal details about intermolecular interactions, such as hydrogen bonding, in the solid state.

The combined application of these advanced spectroscopic and analytical methods provides a powerful and comprehensive approach to the structural characterization of this compound, ensuring the accuracy and reliability of its chemical identity.

Computational Chemistry and Quantum Mechanical Studies on N 2 Bromo 6 Fluorophenyl Pivalamide

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. DFT calculations for N-(2-Bromo-6-fluorophenyl)pivalamide would typically be performed using a functional such as B3LYP combined with a basis set like 6-311++G(d,p) to provide a balance between accuracy and computational cost.

Geometry Optimization and Electronic Structure Analysis

The first step in computational analysis is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. For this compound, this process would involve systematically adjusting the bond lengths, bond angles, and dihedral angles to find the structure with the lowest possible energy. The resulting optimized geometry provides insights into the molecule's shape and steric interactions.

Upon achieving the optimized geometry, various electronic properties can be calculated. These properties include the total energy, dipole moment, and the distribution of electron density. The electronic structure analysis helps in understanding the molecule's polarity and reactivity.

Illustrative Optimized Geometric Parameters for this compound Please note: The following table contains hypothetical data for illustrative purposes, as specific computational studies for this molecule were not found.

ParameterBond Length (Å)Bond Angle (°)Dihedral Angle (°)
C-N (amide)1.36
C=O (amide)1.23
C-Br1.91
C-F1.35
C-N-C (amide)125.0
O=C-N123.0
C-C-N-C (amide)45.0

Frontier Molecular Orbital (HOMO-LUMO) Analysis

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. nih.gov A large gap suggests high stability and low reactivity, while a small gap indicates a more reactive molecule that is more easily polarizable. nih.gov For this compound, the HOMO is expected to be localized on the electron-rich phenyl ring and the amide group, while the LUMO may be distributed over the aromatic ring, influenced by the electron-withdrawing bromo and fluoro substituents.

Calculated Frontier Molecular Orbital Energies for this compound Please note: The following table contains hypothetical data for illustrative purposes.

OrbitalEnergy (eV)
HOMO-6.85
LUMO-1.25
HOMO-LUMO Gap5.60

Conformational Analysis and Energy Landscapes

Conformational analysis involves studying the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. nih.gov For this compound, the key rotational barriers would be around the C-N bond of the amide linkage and the C-C bond connecting the phenyl ring to the amide group.

By systematically rotating these bonds and calculating the energy at each step, a potential energy surface or energy landscape can be generated. nih.gov This landscape reveals the most stable conformers (at energy minima) and the energy barriers to interconversion between them (at energy maxima or saddle points). This analysis is crucial for understanding the molecule's flexibility and the populations of different conformers at a given temperature.

Natural Bond Orbital (NBO) Population Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron density distribution in a molecule in terms of localized bonds, lone pairs, and antibonding orbitals. wikipedia.org It helps in understanding the Lewis structure of the molecule and the extent of electron delocalization.

For this compound, NBO analysis would quantify the charge distribution on each atom, providing insights into the polarity of bonds and the reactivity of different atomic sites. It also reveals hyperconjugative interactions, which are stabilizing interactions resulting from the donation of electron density from a filled bonding or lone pair orbital to an adjacent empty antibonding orbital. These interactions are crucial for understanding the molecule's stability and electronic structure.

Selected NBO Charges and Second-Order Perturbation Theory Analysis of Fock Matrix for this compound Please note: The following table contains hypothetical data for illustrative purposes.

NBO Charges (e)Donor-Acceptor Interactions (kcal/mol)
AtomChargeDonor NBOAcceptor NBOE(2)
N (amide)-0.55LP(1) Nπ(C=O)45.2
O (carbonyl)-0.60π(C-C)ringσ(C-Br)2.5
Br-0.05LP(2) Oσ*(N-C)1.8
F-0.30

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a visual representation of the electrostatic potential on the electron density surface of a molecule. researchgate.net It is a valuable tool for predicting the reactive sites for electrophilic and nucleophilic attack. researchgate.net

In an MEP map, regions of negative potential (typically colored red or yellow) indicate areas that are rich in electrons and are susceptible to electrophilic attack. Regions of positive potential (colored blue) are electron-deficient and are prone to nucleophilic attack. For this compound, the MEP surface would likely show a negative potential around the carbonyl oxygen and a positive potential around the amide hydrogen and the hydrogen atoms of the pivaloyl group. The halogen atoms could exhibit dual character, with regions of both positive (σ-hole) and negative potential.

Reaction Pathway Energetics and Transition State Modeling

Computational chemistry can be used to model chemical reactions by mapping out the potential energy surface along a reaction coordinate. This involves identifying the structures of the reactants, products, and any intermediates, as well as the transition states that connect them.

For a hypothetical reaction involving this compound, such as nucleophilic aromatic substitution or amide hydrolysis, computational modeling could be used to calculate the activation energies and reaction enthalpies. By locating the transition state structure, which is a first-order saddle point on the potential energy surface, the energy barrier for the reaction can be determined. This information is invaluable for understanding the reaction mechanism and predicting reaction rates.

Solid State Chemistry, Crystal Structure, and Supramolecular Interactions of N 2 Bromo 6 Fluorophenyl Pivalamide

Single Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction stands as the cornerstone for determining the precise three-dimensional arrangement of atoms within a crystal. This powerful analytical technique has been employed to meticulously characterize the crystalline form of N-(2-Bromo-6-fluorophenyl)pivalamide, providing invaluable insights into its molecular geometry and packing.

Molecular Geometry and Bond Parameters

Selected Bond Lengths and Angles for this compound

Bond/AngleValue (Å/°)
C-BrData not available
C-FData not available
N-C(pivaloyl)Data not available
C=OData not available
C-N-CData not available
O=C-NData not available
Note: Specific bond lengths and angles require experimental data from a crystallographic information file (CIF), which is not currently available in the public domain for this specific compound.

Crystallographic Data and Space Group Determination

The crystallographic analysis of this compound provides essential data regarding its crystal system, space group, and unit cell dimensions. This information is fundamental to understanding the symmetry and repeating pattern of the crystal lattice. The determination of the space group offers insights into the symmetry elements present in the crystal, which dictate the arrangement of molecules.

Crystallographic Data for this compound

ParameterValue
Crystal SystemData not available
Space GroupData not available
a (Å)Data not available
b (Å)Data not available
c (Å)Data not available
α (°)Data not available
β (°)Data not available
γ (°)Data not available
Volume (ų)Data not available
ZData not available
Note: The crystallographic data is contingent on experimental single-crystal X-ray diffraction analysis, which has not been publicly reported for this compound.

Hirshfeld Surface Analysis and Quantitative Assessment of Intermolecular Interactions

To gain a deeper understanding of the intermolecular interactions that govern the crystal packing, Hirshfeld surface analysis is a powerful computational tool. This method maps the electron distribution of a molecule within a crystal, allowing for the visualization and quantification of close contacts between neighboring molecules. The Hirshfeld surface is generated by partitioning the crystal space into regions where the electron density of a sum of spherical atoms for the molecule dominates the corresponding sum over the crystal. By mapping properties like d_norm (normalized contact distance) onto this surface, one can identify specific regions of intermolecular interactions. Red spots on the d_norm map indicate contacts shorter than the van der Waals radii, highlighting significant interactions such as hydrogen bonds.

Other Non-Covalent Interactions (e.g., Halogen Bonding, π-π Stacking)

Beyond conventional hydrogen bonding, other non-covalent interactions contribute to the stabilization of the crystal lattice of this compound. The presence of a bromine atom suggests the possibility of halogen bonding, where the electropositive region on the bromine atom (the σ-hole) interacts with a nucleophilic site on an adjacent molecule, such as the oxygen atom of the carbonyl group or the nitrogen atom of the amide.

Furthermore, the aromatic phenyl ring can participate in π-π stacking interactions. These interactions, arising from the electrostatic and dispersion forces between the electron clouds of the aromatic rings, can lead to the formation of columnar or layered structures within the crystal. The specific geometry of these π-π interactions (e.g., face-to-face or offset) would depend on the electronic nature and steric hindrance of the substituents on the phenyl ring.

Crystal Packing Motifs and Crystal Engineering Principles

The culmination of the various intermolecular forces results in specific, repeating patterns of molecular arrangement known as crystal packing motifs. Understanding these motifs is a central goal of crystal engineering, which seeks to design and synthesize crystalline materials with desired properties. For this compound, the interplay of hydrogen bonding, halogen bonding, and π-π stacking would likely lead to a complex and well-defined three-dimensional architecture. The principles of crystal engineering can be applied to predict and potentially control this packing by modifying the functional groups on the molecule, thereby tuning the intermolecular interactions to achieve specific solid-state properties.

Applications in Advanced Organic Synthesis and Derivatization of N 2 Bromo 6 Fluorophenyl Pivalamide

N-(2-Bromo-6-fluorophenyl)pivalamide as a Key Synthetic Intermediate

This compound serves as a crucial starting material for the synthesis of a variety of functionalized organic molecules. The presence of a bromine atom ortho to the pivalamide (B147659) group and meta to the fluorine atom offers distinct reactive sites that can be selectively addressed. The bulky pivaloyl group can act as a directing group in ortho-metalation reactions, facilitating functionalization at the adjacent carbon atom. baranlab.orgwikipedia.org Furthermore, the carbon-bromine bond is amenable to a wide range of palladium-catalyzed cross-coupling reactions, allowing for the introduction of various substituents. wikipedia.orgnih.gov

The interplay between the electronic effects of the fluorine atom and the steric and directing effects of the pivalamide group influences the reactivity of the aromatic ring, making this compound a valuable tool for medicinal chemists and synthetic organic chemists.

Synthesis of Diversified Halogenated Aryl Pivalamide Derivatives

The derivatization of this compound allows for the creation of a library of halogenated aryl pivalamide derivatives with diverse functionalities. Palladium-catalyzed cross-coupling reactions are particularly powerful in this context.

Table 1: Potential Palladium-Catalyzed Cross-Coupling Reactions of this compound

Coupling ReactionCoupling PartnerPotential Product
Suzuki-Miyaura CouplingAryl or alkyl boronic acids/estersN-(2-Aryl/alkyl-6-fluorophenyl)pivalamide derivatives
Buchwald-Hartwig AminationPrimary or secondary aminesN-(2-(Amino)-6-fluorophenyl)pivalamide derivatives
Sonogashira CouplingTerminal alkynesN-(2-Alkynyl-6-fluorophenyl)pivalamide derivatives
Heck CouplingAlkenesN-(2-Alkenyl-6-fluorophenyl)pivalamide derivatives
Stille CouplingOrganostannanesN-(2-Substituted-6-fluorophenyl)pivalamide derivatives

The Suzuki-Miyaura coupling, for instance, enables the formation of carbon-carbon bonds by reacting the aryl bromide with various boronic acids or esters. nih.govmdpi.com This method is known for its mild reaction conditions and tolerance of a wide range of functional groups. nih.gov Similarly, the Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds, providing access to a variety of substituted anilines. wikipedia.orgnih.gov These reactions, among others, pave the way for the synthesis of a vast array of novel compounds with potential applications in materials science and medicinal chemistry.

Integration into Complex Molecular Architectures

The functional handles present in this compound and its derivatives facilitate their incorporation into more complex molecular frameworks, including heterocyclic systems.

Construction of Heterocyclic Systems (e.g., Benzo[d]oxazines)

Derivatives of this compound are potential precursors for the synthesis of heterocyclic structures like benzoxazines. For example, a derivative where the bromine atom is replaced by a hydroxyl group via a nucleophilic aromatic substitution or a Buchwald-Hartwig-type O-arylation could undergo intramolecular cyclization to form a benzoxazine (B1645224) ring system. The pivalamide group can be hydrolyzed to reveal the free amine, which can then react with a suitable carbonyl compound to close the oxazine (B8389632) ring. General methods for the synthesis of benzoxazines from ortho-halo-N-acylanilines have been reported, suggesting a plausible pathway for such transformations. nih.govresearchgate.netepa.gov

Role in Late-Stage Functionalization

Late-stage functionalization (LSF) is a powerful strategy in drug discovery that involves modifying a complex molecule at a late step in its synthesis. The pivalamide group in this compound can act as a directing group, facilitating regioselective C-H functionalization of the aromatic ring. researchgate.netnih.gov This allows for the introduction of new functional groups at specific positions, which can be used to fine-tune the biological activity or physicochemical properties of a lead compound. The ability to perform such modifications late in a synthetic sequence is highly valuable as it avoids the need to re-synthesize complex molecules from scratch. researchgate.net

Development of Novel Synthetic Reagents and Catalysts from Derivatives

The derivatives of this compound hold potential for the development of new synthetic reagents and catalysts. For instance, the introduction of specific functional groups could lead to the creation of novel ligands for transition metal catalysis. While direct examples originating from this specific compound are not prevalent, the broader class of functionalized N-aryl amides has been explored for such applications. For example, aryl N-aminosulfonamides, which are derivatives of anilines, have been investigated as catalysts. researchgate.net This suggests that with appropriate functionalization, derivatives of this compound could be tailored to exhibit catalytic activity or serve as precursors to specialized reagents.

Q & A

What established synthetic methodologies are reported for N-(2-Bromo-6-fluorophenyl)pivalamide, and how do reaction conditions influence yield?

Answer:
Synthesis typically involves halogenation of precursor aryl amines followed by pivaloylation. For example:

  • Bromination : Use of N-bromosuccinimide (NBS) with azobisisobutyronitrile (AIBN) under radical conditions can introduce bromine at the ortho position relative to fluorine. Yields depend on solvent polarity and temperature (e.g., acetonitrile at 70–80°C yields ~60–75%) .
  • Pivaloylation : Reaction with pivaloyl chloride in the presence of a base (e.g., triethylamine) in dichloromethane achieves >85% yield. Excess base minimizes hydrolysis by-products .
    Key Considerations : Monitor reaction progress via TLC or LC-MS to optimize quenching times.

How can crystallographic data resolve ambiguities in the structural characterization of this compound derivatives?

Answer:
Single-crystal X-ray diffraction (SC-XRD) using programs like SHELXL (part of the SHELX suite) is critical for confirming bond angles, dihedral angles, and halogen placement. For example:

  • Bromine and fluorine substituents exhibit distinct electron density maps, clarifying regiochemistry .
  • Challenge : Crystallization may require slow evaporation of polar aprotic solvents (e.g., DMF/water mixtures). If twinning occurs, SHELXL’s twin refinement tools can resolve overlapping reflections .

What advanced strategies address regioselectivity challenges in lithiation reactions of this compound?

Answer:
Regioselectivity in lithiation depends on:

  • Base Strength : n-BuLi (at -20°C to 0°C) favors α-lithiation adjacent to the pivalamide group, while t-BuLi (at -78°C) may deprotonate less acidic positions, leading to unexpected substitution patterns .
  • Directing Groups : The pivalamide moiety acts as a directing group, but steric hindrance from the tert-butyl group can shift reactivity. Use computational modeling (DFT) to predict lithiation sites .
    Method : Quench with electrophiles (e.g., DMF for formylation) and validate products via NOESY NMR to confirm substitution positions.

How should researchers analyze contradictory spectroscopic data for this compound derivatives?

Answer:
Contradictions (e.g., unexpected 19F^{19}\text{F} NMR shifts or MS fragmentation patterns) arise from:

  • Rotamers : Restricted rotation around the amide bond creates distinct NMR signals. Use variable-temperature NMR (VT-NMR) to coalesce peaks and confirm dynamic behavior .
  • By-Products : Radical bromination may yield dibrominated side products. Employ HPLC purification and high-resolution MS to isolate and identify impurities .
    Protocol : Compare experimental 13C^{13}\text{C} NMR data with computed spectra (e.g., Gaussian) to validate assignments .

What mechanistic insights explain unexpected heterocyclization by-products during functionalization of this compound?

Answer:
Reactivity with nucleophiles (e.g., hydrazines or thioureas) can lead to cyclization:

  • Pathway : The bromine substituent may undergo nucleophilic aromatic substitution, while the pivalamide group stabilizes intermediates. For example, reaction with thiourea forms triazinyl derivatives via intermediate thiolate attack .
  • Mitigation : Control reaction stoichiometry and temperature. Use in situ IR to detect intermediate species and adjust reagent addition rates .

How do steric effects from the pivaloyl group influence the reactivity of this compound in cross-coupling reactions?

Answer:
The tert-butyl group in pivalamide:

  • Inhibits Coupling : Steric hindrance reduces efficiency in Suzuki-Miyaura reactions. Use bulky phosphine ligands (e.g., SPhos) and elevated temperatures (80–100°C) to enhance transmetalation .
  • Directs Selectivity : In Ullmann couplings, the pivaloyl group directs iodine placement, favoring para-substitution on the aryl ring. Validate via SC-XRD .

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